(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol
Overview
Description
(S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique binaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthalene core, which is achieved through a series of coupling reactions.
Hydrogenation: The binaphthalene core undergoes hydrogenation to introduce the octahydro groups at the specified positions.
Final Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol undergoes various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under controlled conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis. Its unique structure allows for the selective formation of enantiomerically pure products, which are crucial in the development of pharmaceuticals and fine chemicals.
Biology
In biological research, this compound is studied for its potential as a molecular probe. Its fluorescent properties make it useful in imaging and tracking biological processes at the molecular level.
Medicine
In medicine, the compound’s chiral properties are explored for the development of new drugs. Its ability to interact selectively with biological targets makes it a promising candidate for therapeutic applications.
Industry
In the industrial sector, (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural and chemical properties.
Mechanism of Action
The mechanism of action of (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, modulating their activity. This selective binding is mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions with aromatic residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- (S)-(+)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate
- (S)-(-)-1,1’-Binaphthyl-2,2’-diamine
- (S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene
Uniqueness
Compared to these similar compounds, (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol stands out due to its octahydro groups and pyrenyl substituents, which impart unique chemical and physical properties
Properties
IUPAC Name |
1-(2-hydroxy-3-pyren-1-yl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-pyren-1-yl-5,6,7,8-tetrahydronaphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H38O2/c53-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)54)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h5-6,9-12,15-28,53-54H,1-4,7-8,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNGMKJMXCSEJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)C7=C8CCCCC8=CC(=C7O)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H38O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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